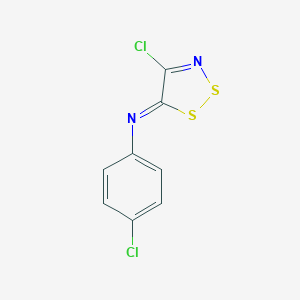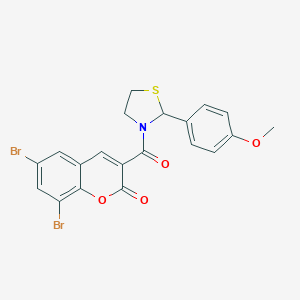
6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromenone family and has been synthesized using different methods.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 6,8-Dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial properties. For instance, thiazolidin-4-one derivatives have been shown to exhibit significant antimicrobial activities against a range of bacterial and fungal strains, highlighting their potential as leads in the development of new antimicrobial agents (Mohamed et al., 2012).
Antioxidant and Antitumor Activities
The antioxidant and antitumor activities of coumarin derivatives containing thiazolidinone moieties have been another area of focus. These compounds have been synthesized and tested for their efficacy in inhibiting the growth of cancer cells and their ability to scavenge free radicals. The results suggest these compounds' potential in cancer therapy and as protective agents against oxidative stress-related diseases (Gouda & Abu‐Hashem, 2011).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analyses have been conducted on compounds containing similar core structures. These studies have included molecular docking, Hirshfeld surface analysis, and investigation of non-linear optical (NLO) properties. Such research underscores the utility of these compounds in molecular design and the development of materials with specific electronic and optical characteristics (Sert et al., 2018).
Enzyme Inhibition
Studies have also explored the enzyme inhibition properties of compounds structurally related to the specified chemical. For example, derivatives of dihydroxycoumarin have been investigated for their ability to inhibit carbonic anhydrase enzymes, a class of enzymes involved in various physiological processes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Basaran et al., 2008).
properties
IUPAC Name |
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2NO4S/c1-26-14-4-2-11(3-5-14)19-23(6-7-28-19)18(24)15-9-12-8-13(21)10-16(22)17(12)27-20(15)25/h2-5,8-10,19H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZHPLJGHVADRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392965.png)
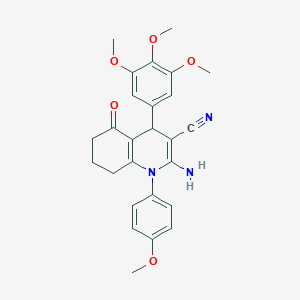
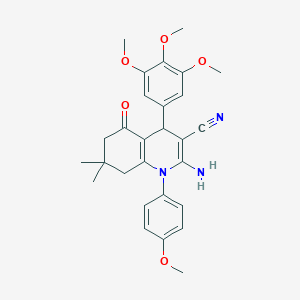
![2-Amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392970.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392971.png)

![4-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B392975.png)
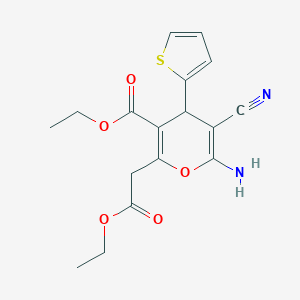
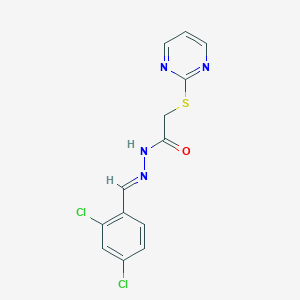
![8-bromo-4-(4-bromophenyl)-5-(4-methylbenzoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B392980.png)

